

# A Comparative In Vitro Metabolic Stability Analysis: Metfol-B versus Methotrexate

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## Compound of Interest

Compound Name: Metfol-B

Cat. No.: B126542

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This guide provides a comparative overview of the in vitro metabolic stability of **Metfol-B**, understood as N10-Methyl pteronic acid, and the widely used anti-cancer and immunosuppressive drug, Methotrexate. N10-Methyl pteronic acid, also known as 2,4-diamino-N10-methylpteronic acid (DAMPA), is a principal metabolite of Methotrexate. Understanding the metabolic fate of these compounds is crucial for predicting their pharmacokinetic profiles, efficacy, and potential for drug-drug interactions.

## Executive Summary

Direct comparative in vitro metabolic stability data for N10-Methyl pteronic acid (**Metfol-B**) in human liver microsomes is not readily available in the current body of scientific literature. However, existing in vivo studies in non-human primates indicate that N10-Methyl pteronic acid is eliminated more rapidly than its parent drug, Methotrexate, with metabolism being a significant route of its clearance<sup>[1]</sup>. For Methotrexate, in vitro studies utilizing human liver cytosol have allowed for the characterization of its metabolic conversion to 7-hydroxymethotrexate, its primary metabolite. This guide presents the available data for both compounds, alongside detailed experimental protocols for assessing metabolic stability, to facilitate a foundational understanding for researchers in the field.

## Data Presentation: Metabolic Stability Parameters

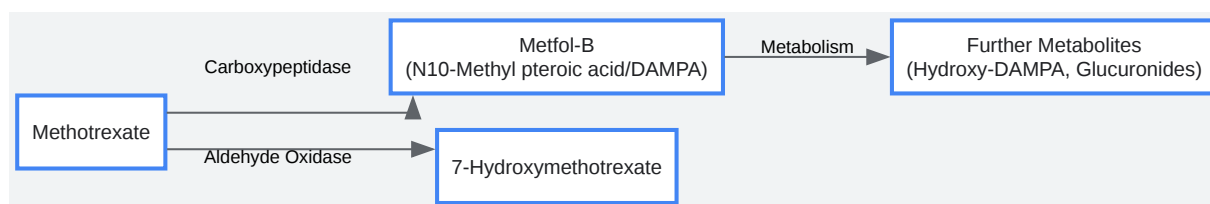
Due to the absence of direct comparative in vitro studies, the following table summarizes the available metabolic data for both compounds from different experimental systems.

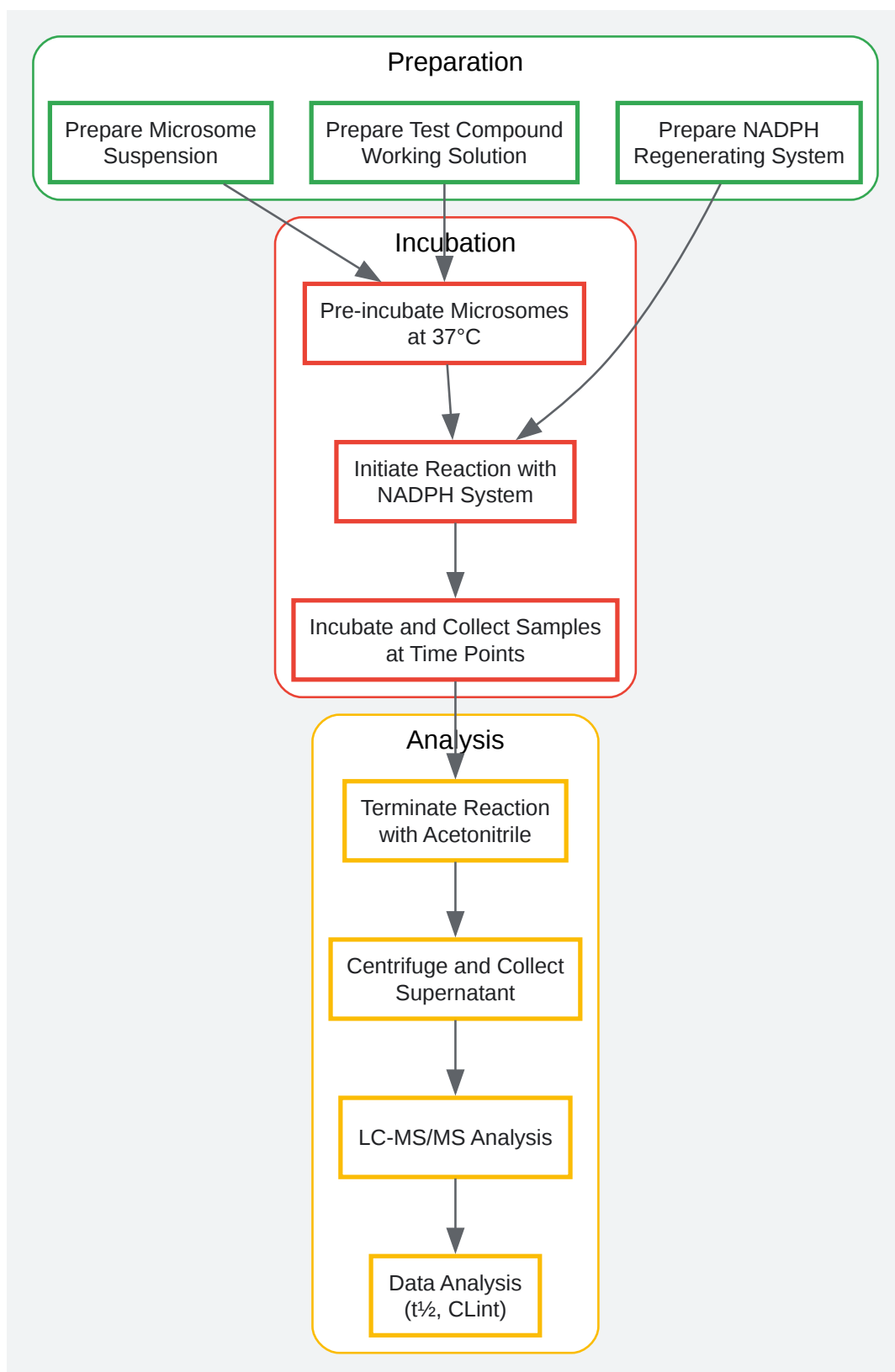
Compound	Experimental System	Key Metabolic Parameters	Metabolites Identified	Reference
Metfol-B (N10-Methyl pteronic acid)	In vivo (Non-human primates)	Mean Terminal Half-life: 51 minutes	Hydroxy-DAMPA, DAMPA-glucuronide, Hydroxy-DAMPA-glucuronide	[1]
Methotrexate	In vitro (Human liver cytosol)	Vmax: 40–70 pmol/min/mg of total protein Km: 2.8 mM	7-hydroxymethotrexate, Polyglutamated forms	

Note: The data presented for **Metfol-B** is from an in vivo study and for Methotrexate is from an in vitro study. Direct comparison of these values should be made with caution as the experimental conditions are fundamentally different.

## Metabolic Pathways

Methotrexate is primarily metabolized by aldehyde oxidase in the liver to 7-hydroxymethotrexate. A smaller fraction of Methotrexate can be converted to N10-Methyl pteronic acid (DAMPA) through the action of carboxypeptidases[2]. DAMPA itself is further metabolized, contributing to its rapid elimination[1].





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## References

- 1. Pharmacokinetics and metabolism of the methotrexate metabolite 2, 4-diamino-N(10)-methylpteroic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Presence of 2,4-diamino-N10-methylpteroic acid after high-dose methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
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